molecular formula C17H22N4O2 B2744140 2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile CAS No. 2415454-62-3

2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2744140
CAS No.: 2415454-62-3
M. Wt: 314.389
InChI Key: RRWLEZQHOIBFBB-UHFFFAOYSA-N
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Description

2-({2’-Oxo-[1,3’-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a pyridine ring substituted with a carbonitrile group and a bipiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2’-Oxo-[1,3’-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a pyridine derivative with a bipiperidine intermediate under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({2’-Oxo-[1,3’-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-({2’-Oxo-[1,3’-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity and disrupting cellular processes. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({2’-Oxo-[1,3’-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile apart is its combination of the pyridine and bipiperidine structures, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[[1-(2-oxopiperidin-3-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c18-11-14-3-7-19-16(10-14)23-12-13-4-8-21(9-5-13)15-2-1-6-20-17(15)22/h3,7,10,13,15H,1-2,4-6,8-9,12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWLEZQHOIBFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2CCC(CC2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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